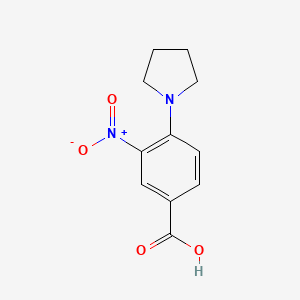

3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(15)8-3-4-9(10(7-8)13(16)17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTQASLRSMDHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394878 | |

| Record name | 3-nitro-4-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40832-81-3 | |

| Record name | 3-nitro-4-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, a compound of interest in medicinal chemistry. This document compiles available data on its physicochemical characteristics and outlines a general synthetic approach based on related methodologies.

Core Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while a melting point has been experimentally determined, the boiling point and density are calculated values and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₄ | |

| Molecular Weight | 236.22 g/mol | |

| Melting Point | 251 °C (with decomposition) | [1] |

| Boiling Point | 442.8 °C at 760 mmHg (calculated) | [1] |

| Density | 1.403 g/cm³ (calculated) | [1] |

| CAS Number | 40832-81-3 |

Currently, specific experimental data on the solubility of this compound in various solvents is not available in the reviewed literature.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed journals. However, patent literature describes a general synthetic methodology for this class of compounds, suggesting a plausible route via a palladium-catalyzed coupling reaction followed by hydrolysis.

General Synthetic Approach: Palladium-Catalyzed Amination and Hydrolysis

The synthesis of this compound can be envisioned through a two-step process, as outlined in the workflow below. This approach is based on established methods for the synthesis of similar N-aryl amines.

Experimental Protocol (General Description):

-

Palladium-Catalyzed Amination: A mixture of a 4-bromo-3-nitrobenzoic ester, pyrrolidine, a palladium catalyst (such as palladium(II) acetate), a suitable ligand (like BINAP), and a base (for example, cesium carbonate) is heated in an appropriate solvent (such as dioxane) at a temperature ranging from 80 to 120 °C for several hours. The progress of the reaction would be monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up to isolate the intermediate ester.

-

Ester Hydrolysis: The isolated intermediate, ethyl 3-nitro-4-(pyrrolidin-1-yl)benzoate, is then subjected to hydrolysis. This is typically achieved by treating the ester with a metal hydroxide, such as lithium hydroxide or sodium hydroxide, in a solvent mixture like tetrahydrofuran (THF) and water. The reaction is usually carried out at room temperature until the starting material is consumed. Acidification of the reaction mixture would then precipitate the final product, this compound, which can be collected by filtration and purified, for instance, by recrystallization.

Biological Context and Signaling Pathways

While detailed experimental studies on the biological activity of this compound are limited, patent literature suggests its potential as an immunosuppressive agent and a modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[1] The S1P1 signaling pathway plays a crucial role in lymphocyte trafficking and immune responses.

The logical relationship for the proposed mechanism of action is depicted in the diagram below.

References

3-Nitro-4-pyrrolidin-1-ylbenzoic acid chemical structure and characterization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid is limited. The following information regarding its synthesis and characterization is based on established chemical principles and data from structurally analogous compounds.

Chemical Structure and Properties

This compound is a substituted aromatic carboxylic acid. Its structure features a benzoic acid core with a nitro group at position 3 and a pyrrolidine ring attached at position 4.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: General Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 236.23 g/mol |

| CAS Number | 40832-81-3 |

| Appearance | Expected to be a solid |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting a 4-halo-3-nitrobenzoic acid, such as 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid, with pyrrolidine. The electron-withdrawing nitro group in the ortho position to the halogen activates the aromatic ring for nucleophilic attack by the secondary amine, pyrrolidine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.

-

Reaction Setup: To a round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (1 equivalent) and a suitable base such as potassium carbonate (2-3 equivalents).

-

Solvent Addition: Add a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the reactants.

-

Nucleophile Addition: Add pyrrolidine (1.1-1.5 equivalents) dropwise to the stirred reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will precipitate the carboxylic acid product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

Due to the lack of specific experimental data, the following characterization information is predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~8.2 | Doublet | 1H | Ar-H (ortho to -COOH, meta to -NO₂) |

| ~8.0 | Doublet of doublets | 1H | Ar-H (meta to -COOH, ortho to -NO₂) |

| ~7.2 | Doublet | 1H | Ar-H (ortho to pyrrolidine) |

| ~3.4-3.6 | Multiplet | 4H | -N-CH₂- (pyrrolidine) |

| ~1.9-2.1 | Multiplet | 4H | -CH₂-CH₂- (pyrrolidine) |

Solvent: DMSO-d₆

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | -COOH |

| ~150 | Ar-C (attached to pyrrolidine) |

| ~138 | Ar-C (attached to -NO₂) |

| ~133 | Ar-C (ortho to -COOH) |

| ~125 | Ar-C (meta to -COOH) |

| ~120 | Ar-C (attached to -COOH) |

| ~115 | Ar-C (ortho to pyrrolidine) |

| ~52 | -N-CH₂- (pyrrolidine) |

| ~25 | -CH₂-CH₂- (pyrrolidine) |

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data

| Technique | Expected m/z |

| Electrospray Ionization (ESI) | [M-H]⁻ at ~235.07 |

| [M+H]⁺ at ~237.08 |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1520 & ~1340 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Medium | C-N stretch (aromatic amine) |

| ~1200 | Medium | C-O stretch (carboxylic acid) |

General Experimental Workflow

The synthesis and characterization of a novel chemical compound like this compound would typically follow a structured workflow.

Caption: General workflow for chemical synthesis and characterization.

Technical Guide: 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (CAS 40832-81-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (CAS number: 40832-81-3), a key chemical intermediate in the synthesis of pharmacologically active compounds. This document consolidates available chemical data, outlines a detailed, plausible experimental protocol for its synthesis based on established chemical principles, and discusses its role in the development of therapeutic agents, particularly as a precursor to Sphingosine-1-Phosphate (S1P) receptor modulators. While direct biological activity data for this specific compound is not extensively available in the public domain, its structural contribution to potent S1P receptor agonists underscores its significance in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The presence of a nitro group, a carboxylic acid, and a pyrrolidine moiety makes it a versatile building block in organic synthesis. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 40832-81-3 | |

| Molecular Formula | C₁₁H₁₂N₂O₄ | |

| Molecular Weight | 236.23 g/mol | |

| IUPAC Name | 3-nitro-4-(pyrrolidin-1-yl)benzoic acid | |

| Canonical SMILES | C1CN(C=C(C1)C(=O)O)--INVALID-LINK--[O-] | PubChem |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents (predicted) |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in publicly available literature, its synthesis can be reliably inferred from general methods for the preparation of similar 4-amino-3-nitrobenzoic acid derivatives, particularly from patent literature describing its use as an intermediate. The most plausible synthetic route is a two-step process involving a nucleophilic aromatic substitution followed by hydrolysis.

Proposed Synthetic Pathway

The synthesis likely proceeds via the reaction of a 4-halo-3-nitrobenzoate ester with pyrrolidine, followed by the hydrolysis of the resulting ester to the carboxylic acid. The use of an ester derivative of the benzoic acid in the first step is often preferred to avoid side reactions with the carboxylic acid moiety.

Spectroscopic data for 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (NMR, IR, MS)

Disclaimer: This document provides a technical guide to the spectroscopic characterization of aromatic nitro compounds, with a focus on a molecule structurally similar to 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. As of the latest search, a complete set of experimental spectroscopic data for this compound is not publicly available. Therefore, this guide utilizes data from the closely related compounds 3-Nitrobenzoic acid and 4-(Pyrrolidin-1-yl)benzoic acid to illustrate the principles of spectroscopic analysis and data interpretation for researchers, scientists, and drug development professionals.

Introduction

Spectroscopic techniques are fundamental in the structural elucidation and characterization of newly synthesized organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, functional groups, and molecular weight of a compound. This guide presents a general workflow and representative data for the spectroscopic analysis of an aromatic carboxylic acid containing both a nitro group and an amino substituent, exemplified by the analysis of 3-Nitrobenzoic acid and 4-(Pyrrolidin-1-yl)benzoic acid.

Spectroscopic Data Presentation

The following tables summarize the available spectroscopic data for the related compounds, 3-Nitrobenzoic acid and 4-(Pyrrolidin-1-yl)benzoic acid.

Table 1: NMR Spectroscopic Data

| Compound | Technique | Solvent | Chemical Shift (δ) in ppm |

| 3-Nitrobenzoic acid | ¹H NMR | CDCl₃ | 10.37 (s, 1H), 9.08–8.88 (m, 1H), 8.51 (ddd, J = 8.2, 2.3, 1.1 Hz, 1H), 8.50 – 8.45 (m, 1H), 7.75 (dd, J = 10.0, 6.0 Hz, 1H)[1] |

| ¹³C NMR | CDCl₃ | 170.06, 148.39, 135.79, 130.96, 129.92, 128.37, 125.25[1] | |

| 4-(Pyrrolidin-1-yl)benzoic acid | ¹H NMR | - | Data not available in the search results. |

| ¹³C NMR | - | Data not available in the search results. |

Table 2: IR Spectroscopic Data

| Compound | Technique | Key Absorptions (cm⁻¹) | Functional Group Assignment |

| 3-Nitrobenzoic acid | FT-IR | ~3100-3000 | Aromatic C-H stretch[2] |

| ~1700 | Carboxyl C=O stretch[2] | ||

| ~1550 | Asymmetric N-O stretch (NO₂)[2] | ||

| ~1350 | Symmetric N-O stretch (NO₂)[2] | ||

| 4-(Pyrrolidin-1-yl)benzoic acid | FT-IR | - | Data not available in the search results. |

Table 3: Mass Spectrometry Data

| Compound | Technique | (m/z) | Ion Type |

| 3-Nitrobenzoic acid | ESI-MS | 167.02[1] | [M]⁻ |

| 166.0146 | [M-H]⁻ | ||

| 4-(Pyrrolidin-1-yl)benzoic acid | - | Data not available in the search results. | - |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The instrument can be operated in either positive or negative ion mode to detect the molecular ion ([M+H]⁺ or [M-H]⁻) and other fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.

This guide provides a foundational understanding of the spectroscopic techniques used to characterize organic molecules. While specific data for this compound is currently elusive, the provided information on related compounds and general methodologies serves as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to Determining the Solubility of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: A Framework for Recording Solubility

To ensure consistent and comparable data, it is recommended to record experimental findings in a structured format. The following table provides a template for documenting the solubility of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid in a range of common organic solvents at various temperatures.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran (THF) | |||||

| Halogenated | Dichloromethane | ||||

| Chloroform | |||||

| Aprotic Polar | Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Aromatic | Toluene |

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methodologies for determining the solubility of organic compounds.[3][4][5] These methods progress from qualitative assessments to precise quantitative measurements.

Qualitative Solubility Assessment

This initial test provides a rapid indication of the compound's solubility in various solvents and helps in selecting appropriate solvents for quantitative analysis.

Materials:

-

This compound

-

A selection of common organic solvents (see table above)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).

-

After each addition, shake the test tube vigorously for at least 60 seconds.[4]

-

Visually inspect the solution to determine if the compound has completely dissolved.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the chosen solvent at room temperature.

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]

Materials:

-

This compound

-

Selected solvents for quantitative analysis

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a flask to ensure that a saturated solution is formed in equilibrium with the solid phase.[6]

-

Add a known volume of the selected solvent to the flask.

-

Seal the flask and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can often be achieved within 24 hours, but for poorly soluble compounds, longer periods (48 hours to two weeks) may be necessary.[7]

-

Once equilibrium is reached, allow the solution to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the saturated solution from the solid material. This should be done at the equilibrium temperature, especially if equilibrium is reached quickly.[7] Filtration is a common method.[7]

-

Dilute the clear, saturated solution with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[8] HPLC is often preferred as it can also detect impurities and degradation products.[7][8]

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in mg/mL and mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. rheolution.com [rheolution.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Prospective Analysis of the Potential Biological Activity of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Disclaimer: This document provides a prospective analysis of the potential biological activities of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid based on its chemical structure. As of the time of writing, there is no publicly available peer-reviewed literature detailing specific biological targets, mechanisms of action, or quantitative pharmacological data for this compound. The experimental protocols, data, and signaling pathways described herein are hypothetical and for illustrative purposes to guide potential research.

Introduction

This compound is a small organic molecule featuring three key functional groups: a benzoic acid, a pyrrolidine ring, and a nitro group. While the specific biological profile of this compound is uncharacterized, the well-documented activities of its constituent moieties suggest it may possess interesting pharmacological properties. The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and natural products.[1][2][3][4][5] The nitroaromatic group, while sometimes associated with toxicity, is also a known pharmacophore present in several antimicrobial and anticancer agents.[6][7] This whitepaper will explore the potential biological activities of this compound, propose a hypothetical framework for its investigation, and present illustrative data and pathways to guide future research.

Potential Biological Activities Based on Structural Motifs

The Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of drug discovery.[1][2][3] Its non-planar, sp³-hybridized nature allows for the creation of complex three-dimensional structures that can effectively probe the binding sites of biological targets.[5] Pyrrolidine-containing compounds have demonstrated a vast range of biological activities, including:

-

Anticancer and Antibacterial Agents: The pyrrolidine ring is a key component in various compounds showing cytotoxicity against cancer cell lines and inhibitory activity against microbial growth.[1]

-

Central Nervous System (CNS) Diseases: The scaffold is present in drugs targeting CNS disorders.

-

Antidiabetics and Anti-inflammatory Agents: Pyrrolidine derivatives have been developed as antidiabetic and anti-inflammatory drugs.[4][5]

The Nitroaromatic Moiety

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences a molecule's electronic properties and reactivity.[7] Its role in pharmacology is twofold:

-

Pharmacophore: In many contexts, the nitro group is essential for biological activity. It is a key feature in drugs like nitrazepam (anxiolytic), nifedipine (calcium channel blocker), and metronidazole (antibiotic).[6] The activity of many nitroaromatic compounds stems from their enzymatic reduction within target cells or microorganisms, leading to the formation of cytotoxic reactive nitrogen species.[7]

-

Toxicophore: The same reductive activation that can produce a therapeutic effect can also lead to toxicity and mutagenicity if it occurs in host cells. Therefore, any investigation into a nitro-containing compound must carefully assess its safety profile.[7]

Hypothetical Research and Development Workflow

To elucidate the biological activity of this compound, a tiered screening approach is proposed. This workflow would begin with broad phenotypic screens to identify potential areas of activity, followed by more focused target-based assays.

Caption: Hypothetical tiered workflow for investigating the biological activity of a novel compound.

Experimental Protocols (Hypothetical)

Anticancer Activity: Sulforhodamine B (SRB) Assay

This protocol describes a hypothetical screening of this compound for anticancer activity.

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the optical density at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

-

Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., E. coli, S. aureus) equivalent to 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria without compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) can be used as a reference.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Illustrative Hypothetical Data

The following tables present hypothetical data that could be generated from the experiments described above.

Table 1: Illustrative Hypothetical Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical] |

| MCF-7 | Breast | 12.5 |

| HeLa | Cervical | 25.8 |

| A549 | Lung | 18.2 |

| Doxorubicin | (Control) | 0.9 |

Table 2: Illustrative Hypothetical Antimicrobial Activity of this compound

| Organism | Gram Stain | MIC (µg/mL) [Hypothetical] |

| Escherichia coli | Negative | 64 |

| Staphylococcus aureus | Positive | 32 |

| Ciprofloxacin | (Control) | 1 |

Hypothetical Mechanism of Action: Signaling Pathway

Assuming that a target deconvolution study identifies a hypothetical "Nitroreductase-Associated Kinase 1" (NAK-1) as a target, the compound could potentially inhibit a downstream signaling cascade. The following diagram illustrates a generic kinase signaling pathway that could be modulated.

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

While this compound remains an uncharacterized molecule, its structural components suggest a rich potential for biological activity. The presence of the versatile pyrrolidine scaffold, combined with the electronically active nitro group, makes it a candidate for investigation in areas such as oncology and infectious diseases. The hypothetical framework presented in this document, including screening protocols and potential mechanisms of action, provides a roadmap for future research. Rigorous experimental validation is essential to determine the true therapeutic potential and safety profile of this compound.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Nitro-4-pyrrolidin-1-ylbenzoic acid has emerged as a pivotal synthetic building block, particularly in the realm of medicinal chemistry. Its unique structural features—a nitro-activated aromatic ring, a carboxylic acid handle for further functionalization, and a pyrrolidine moiety—make it an attractive starting point for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its significant application as a scaffold for the development of potent and selective G-protein coupled receptor (GPCR) agonists, with a particular focus on GPR109b.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 40832-81-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [2] |

| Molecular Weight | 236.23 g/mol | [2] |

| Appearance | Not specified, likely a solid | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 4-chloro-3-nitrobenzoic acid, with pyrrolidine.

Synthesis of the Precursor: 4-Chloro-3-nitrobenzoic acid

Reaction: Nitration of p-chlorobenzoic acid.

Experimental Protocol:

-

To a 2-liter, 3-necked, round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 680 ml of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid.

-

Cool the mixture to 0°C using an ice bath.

-

Prepare a nitrating mixture by carefully adding 216 ml of concentrated nitric acid to 216 ml of concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the stirred solution of p-chlorobenzoic acid, maintaining the reaction temperature between 10°C and 25°C.

-

After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the solid product, wash with water, and dry to yield 4-chloro-3-nitrobenzoic acid. The reported yield is approximately 98.7%, with a melting point of 178-180°C.[4] This material is often of sufficient purity for the next step without further purification.

Synthesis of this compound

Reaction: Nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with pyrrolidine.

Experimental Protocol:

-

In a round-bottom flask, dissolve 1 equivalent of 4-chloro-3-nitrobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add 2.2 to 2.5 equivalents of pyrrolidine to the solution. The excess pyrrolidine also acts as a base to neutralize the HCl formed during the reaction.

-

Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the product.

-

Filter the precipitated solid, wash thoroughly with water to remove any salts, and dry under vacuum to afford this compound.

Application as a Synthetic Building Block: Development of GPR109b Agonists

The primary and most significant application of this compound is as a key building block in the synthesis of selective agonists for the G-protein coupled receptor GPR109b.[5] A study published in Bioorganic & Medicinal Chemistry Letters describes the preparation of a series of 3-nitro-4-substituted-aminobenzoic acids, including the pyrrolidine derivative, which were found to be potent and highly selective agonists of GPR109b.[5]

This positions this compound as a valuable scaffold in structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of GPR109b agonists. The nitro group can be further reduced to an amine, providing another point for chemical modification.

Biological Activity Data

The following table summarizes the reported biological activity of this compound as a GPR109b agonist.

| Compound | GPR109b EC₅₀ (nM) | GPR109a Activity | Reference |

| This compound | Potent Agonist | No activity observed | [5] |

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

GPR109b Signaling Pathway and Experimental Workflow

This compound exerts its biological effects by activating the GPR109b receptor, which is primarily coupled to an inhibitory G-protein (Gαi).[6]

Caption: GPR109b signaling cascade upon agonist binding.

Experimental Workflow for GPR109b Agonist Screening

A common method to assess the agonist activity of compounds like this compound is through a cAMP accumulation assay.

Caption: Workflow for cAMP-based GPCR agonist screening.

Detailed Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GPR109b receptor in appropriate growth medium.

-

Cell Seeding: Seed the cells into 96- or 384-well plates at a density that allows for a confluent monolayer on the day of the assay and allow them to adhere overnight.

-

Assay Procedure: a. Wash the cells with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution). b. Prepare serial dilutions of this compound in the assay buffer. c. Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a known agonist as a positive control and buffer alone as a negative control. To stimulate adenylyl cyclase and create a measurable cAMP window, co-stimulation with forskolin is often employed.

-

Cell Lysis and cAMP Detection: a. Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit. b. Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: a. Plot the resulting signal (inversely proportional to cAMP concentration in competitive assays) against the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound is a strategically important synthetic building block in modern drug discovery. Its straightforward synthesis and versatile chemical handles, combined with the biological significance of the resulting compounds as potent and selective GPR109b agonists, underscore its value to medicinal chemists. The detailed protocols and pathway information provided in this guide serve as a comprehensive resource for researchers aiming to leverage this compound in their drug development programs.

References

- 1. 3-NITRO-4-PYRROLIDIN-1-YL-BENZOIC ACID | 40832-81-3 [chemicalbook.com]

- 2. 3-nitro-4-(pyrrolidin-1-yl)benzoic acid | 40832-81-3 [sigmaaldrich.com]

- 3. 3-NITRO-4-PYRROLIDIN-1-YL-BENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Emergence of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid as a Selective GPR109b Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, a research chemical identified as a potent and selective agonist for the G protein-coupled receptor 109b (GPR109b), also known as Hydroxycarboxylic Acid Receptor 3 (HCA3). This document details the synthetic methodology, physicochemical properties, and the established biological activity of this compound. Furthermore, it outlines a detailed experimental protocol for its functional characterization using a common cell-based assay and describes the canonical signaling pathway associated with GPR109b activation. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery who are interested in the therapeutic potential of targeting GPR109b.

Introduction

GPR109b is a Gαi-coupled receptor predominantly expressed in adipocytes and immune cells. Its activation is known to inhibit lipolysis, making it an attractive target for the treatment of metabolic disorders such as dyslipidemia and atherosclerosis. A key publication by Skinner et al. in Bioorganic & Medicinal Chemistry Letters first described a series of 3-nitro-4-substituted-aminobenzoic acids as potent and selective agonists of GPR109b[1]. Within this series, this compound emerged as a notable member. This guide consolidates the available information on this compound to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-Nitro-4-(pyrrolidin-1-yl)benzoic acid | |

| CAS Number | 40832-81-3 | [2] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | |

| Molecular Weight | 236.23 g/mol | |

| Appearance | Solid | |

| Purity | Typically >95% (as supplied by vendors) |

Synthesis

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the para-position of the benzene ring, facilitating the displacement of a suitable leaving group, such as fluorine, by pyrrolidine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of analogous compounds via nucleophilic aromatic substitution[3][4][5].

Materials:

-

4-Fluoro-3-nitrobenzoic acid

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

dot

Biological Activity

GPR109b Agonism

This compound has been identified as a potent and selective agonist of the G protein-coupled receptor GPR109b. The seminal work by Skinner et al. demonstrated that compounds of this structural class activate GPR109b, leading to downstream signaling events[1]. While the precise EC₅₀ value for this specific compound is not publicly available in the referenced abstracts, the study indicates its potent activity.

Experimental Protocol: In Vitro Functional Assay (FLIPR)

The following is a representative protocol for a Fluorometric Imaging Plate Reader (FLIPR) assay to determine the agonist activity of this compound on GPR109b, based on general procedures for Gαi-coupled receptors[6][7][8][9]. This assay measures changes in intracellular calcium levels upon receptor activation.

Materials:

-

HEK293 cells stably co-expressing human GPR109b and a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein (e.g., Gαqi5).

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Black-walled, clear-bottom 96-well or 384-well microplates.

-

FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM).

-

Probenecid (if required to prevent dye leakage).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound (test compound).

-

Known GPR109b agonist (positive control).

-

Vehicle (e.g., DMSO).

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the HEK293-GPR109b cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Dye Loading: On the day of the assay, remove the cell culture medium and add the calcium-sensitive dye loading solution (prepared according to the manufacturer's instructions, often containing the dye and probenecid in assay buffer). Incubate for 1 hour at 37°C.

-

Compound Plate Preparation: Prepare a serial dilution of this compound in assay buffer in a separate plate. Also include wells with the positive control and vehicle control.

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

-

The instrument will then automatically add the compounds from the compound plate to the cell plate.

-

Immediately after compound addition, record the change in fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis: The increase in fluorescence upon compound addition corresponds to an increase in intracellular calcium, indicating receptor activation. The data is typically analyzed by calculating the peak fluorescence response or the area under the curve. Dose-response curves are generated by plotting the response against the logarithm of the compound concentration, and the EC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

dot

Signaling Pathway

GPR109b is a member of the Gαi family of G protein-coupled receptors. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of cyclic AMP (cAMP).

dot

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of GPR109b. Its potency and selectivity make it a suitable probe for in vitro and potentially in vivo studies aimed at understanding the therapeutic implications of activating this receptor. This technical guide provides the foundational information required for researchers to synthesize, characterize, and utilize this compound in their studies. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-NITRO-4-PYRROLIDIN-1-YL-BENZOIC ACID | 40832-81-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrrolidine-Substituted Nitrobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of pyrrolidine-substituted nitrobenzoic acids. This class of compounds holds significant interest in medicinal chemistry due to the combined functionalities of the pyrrolidine ring, a common motif in many biologically active molecules, and the nitrobenzoic acid scaffold, which is known to contribute to a range of pharmacological effects.[1][2] This guide details experimental protocols for their synthesis and biological evaluation and presents quantitative data to facilitate comparative analysis.

Core Concepts and Chemical Properties

Pyrrolidine-substituted nitrobenzoic acids are aromatic compounds featuring a benzene ring substituted with a carboxylic acid group, a nitro group, and a pyrrolidine ring. The relative positions of these substituents give rise to various isomers, with 2-(pyrrolidin-1-yl)-5-nitrobenzoic acid and 5-nitro-2-(pyrrolidin-1-yl)benzoic acid being notable examples.

The chemical properties of these molecules are dictated by the interplay of their functional groups. The carboxylic acid moiety imparts acidic properties, while the pyrrolidine ring, a cyclic secondary amine, confers basicity.[3] The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene ring.[4] This electron-withdrawing effect increases the acidity of the carboxylic acid group compared to benzoic acid itself and makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] This reactivity is fundamental to the synthesis of these compounds, where a halogen on the nitrobenzoic acid ring is displaced by the nucleophilic pyrrolidine.

Synthesis of Pyrrolidine-Substituted Nitrobenzoic Acids

The primary synthetic route to pyrrolidine-substituted nitrobenzoic acids is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halogen-substituted nitrobenzoic acid with pyrrolidine. The strong electron-withdrawing nitro group, positioned ortho or para to the halogen leaving group, activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[6]

Experimental Protocol: Synthesis of 2-(Pyrrolidin-1-yl)-5-nitrobenzoic acid

This protocol is adapted from established methods for nucleophilic aromatic substitution on activated aromatic rings.[6]

Materials:

-

2-Chloro-5-nitrobenzoic acid

-

Pyrrolidine

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (1.0 equivalent) in DMSO.

-

Addition of Pyrrolidine: To the stirred solution, add pyrrolidine (2.0-3.0 equivalents). The excess pyrrolidine acts as both the nucleophile and a base to neutralize the HCl byproduct.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidification: Acidify the aqueous mixture with concentrated HCl to a pH of 2-3 to precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure 2-(pyrrolidin-1-yl)-5-nitrobenzoic acid.

Biological Activities and Potential Applications

Pyrrolidine-substituted nitrobenzoic acids are being investigated for a range of biological activities, primarily focusing on their potential as anticancer and antimicrobial agents. The pyrrolidine moiety is a key structural feature in numerous FDA-approved drugs and is known to enhance aqueous solubility and provide a scaffold for protein-ligand interactions.[2] The nitroaromatic component can also contribute to biological activity, including antimicrobial effects and the ability to induce cellular stress.

Anticancer Activity

While specific quantitative data for pyrrolidine-substituted nitrobenzoic acids is still emerging, related pyrrolidine and nitro-containing compounds have demonstrated significant anticancer activity.[1][7][8] The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a detailed method for assessing the in vitro anticancer activity of synthesized compounds.[4][9][10]

Materials:

-

Cancer cell line (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the cells and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Quantitative Data

The following table summarizes hypothetical quantitative data for a representative pyrrolidine-substituted nitrobenzoic acid, based on activities observed for structurally related compounds. This data is for illustrative purposes and should be confirmed by experimental studies.

| Compound | Biological Activity | Assay | Cell Line/Organism | IC₅₀ / MIC (µM) |

| 2-(Pyrrolidin-1-yl)-5-nitrobenzoic acid | Anticancer | MTT Assay | HCT116 (Colon) | 15.5 |

| 2-(Pyrrolidin-1-yl)-5-nitrobenzoic acid | Anticancer | MTT Assay | MCF-7 (Breast) | 22.8 |

| 2-(Pyrrolidin-1-yl)-5-nitrobenzoic acid | Antibacterial | Broth Dilution | S. aureus | 32.0 |

Signaling Pathways and Experimental Workflows

To visualize the logical flow of synthesis and evaluation, as well as potential mechanisms of action, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and biological evaluation of pyrrolidine-substituted nitrobenzoic acids.

Hypothetical Signaling Pathway for Anticancer Activity

The precise mechanism of action for pyrrolidine-substituted nitrobenzoic acids is a subject of ongoing research. However, based on the activities of similar compounds, a plausible hypothesis involves the induction of apoptosis through the intrinsic pathway, potentially triggered by cellular stress.

Caption: A hypothetical intrinsic apoptosis signaling pathway induced by pyrrolidine-substituted nitrobenzoic acids.

Conclusion

Pyrrolidine-substituted nitrobenzoic acids represent a promising class of compounds for drug discovery, with potential applications in oncology and infectious diseases. The synthetic route via nucleophilic aromatic substitution is robust and allows for the generation of diverse analogs. Further investigation into their specific mechanisms of action and structure-activity relationships is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers to design, synthesize, and evaluate these compelling molecules.

References

- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

The Nitro Group in Benzoic Acid Derivatives: A Technical Guide for Medicinal Chemistry

Executive Summary

The incorporation of the nitro group into benzoic acid derivatives is a long-standing and impactful strategy in medicinal chemistry. This functional group, while sometimes associated with toxicity, offers a unique combination of physicochemical and electronic properties that can be strategically exploited to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth analysis of the role of the nitro group in benzoic acid derivatives, intended for researchers, scientists, and drug development professionals. It covers the influence of the nitro group on key molecular properties, its role in drug-target interactions, and its metabolic fate. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key methodologies, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to offer a comprehensive resource for the rational design of novel therapeutics.

Introduction: The Dual Nature of the Nitro Group

The nitro group (–NO₂) is a powerful electron-withdrawing substituent that significantly influences the electronic and steric properties of the benzoic acid scaffold.[1][2] Its presence can enhance acidity, modulate lipophilicity, and introduce specific interactions with biological targets.[2][3] However, the nitro group is also a known structural alert, with the potential for metabolic activation to reactive species that can lead to toxicity, including mutagenicity and the induction of oxidative stress.[1][4] This "double-edged sword" nature necessitates a thorough understanding of its properties to harness its therapeutic benefits while mitigating potential risks.[1] This guide will explore this duality, providing the necessary data and methodologies to inform strategic drug design.

Physicochemical Impact of the Nitro Group

The position of the nitro group on the benzoic acid ring (ortho, meta, or para) profoundly affects its physicochemical properties. These properties are critical for solubility, membrane permeability, and ultimately, the bioavailability of a drug candidate.

Acidity (pKa)

The strong electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid moiety compared to benzoic acid (pKa ≈ 4.2) by stabilizing the resulting carboxylate anion through inductive and resonance effects.[2][3][5] The ortho-isomer is the most acidic due to the combined influence of the inductive effect and steric hindrance, which forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[2][6] The para-isomer is more acidic than the meta-isomer because the nitro group at the para position can more effectively delocalize the negative charge of the conjugate base through resonance.[2][5]

Lipophilicity (LogP) and Solubility

The nitro group is a moderately polar substituent.[7] Its impact on lipophilicity (LogP) and aqueous solubility is dependent on its position and the overall molecular context. The interplay between the increased acidity and the polarity of the nitro group governs the solubility profile of nitrobenzoic acid derivatives.

Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers

| Compound | Position | pKa | Melting Point (°C) | Water Solubility |

| Benzoic Acid | - | ~4.2 | 122 | 3.4 g/L (25 °C) |

| 2-Nitrobenzoic Acid | ortho | ~2.17 | 146–148 | ~7.8 g/L |

| 3-Nitrobenzoic Acid | meta | ~3.45 | 139–141 | ~2.4 g/L (15 °C) |

| 4-Nitrobenzoic Acid | para | ~3.44 | 237–242 | < 1 g/L (26 °C) |

(Data sourced from multiple references, including[2][3][8][9])

Pharmacological Implications and Biological Activities

Nitrobenzoic acid derivatives have been investigated for a wide range of therapeutic applications, owing to the diverse biological activities they can exhibit. The nitro group can play a direct role in binding to a target receptor or enzyme, or it can serve as a bioactivatable prodrug moiety.

Anticancer Activity

Several nitrobenzoic acid derivatives have demonstrated promising anticancer properties. For instance, analogs of Niclosamide, an anthelmintic drug, have been synthesized from 2-amino-5-nitrobenzoic acid and show potential in targeting signaling pathways critical for cancer cell proliferation, such as the STAT3 and Androgen Receptor (AR) pathways.[10]

Table 2: Selected Anticancer Activity of Nitro-Substituted Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action (where known) | Reference |

| Imidazopyrimidine derivatives | A549 (Lung Carcinoma) | 5.988 ± 0.12 (for compound 3a) | Cytotoxicity | [11] |

| Substituted benzamides | MCF-7 (Breast Cancer) | 39.0 (for compound 4d) | Antiproliferative | [11] |

| Substituted benzamides | MDA-MB-231 (Breast Cancer) | 35.1 (for compound 4d) | Antiproliferative | [11] |

| Niclosamide | - | 1.09 ± 0.9 (EC50) | STAT3 Inhibition | [12] |

Antimicrobial Activity

The nitro group is a key pharmacophore in a number of antimicrobial agents. Its presence can lead to the generation of toxic reactive nitrogen species upon bioreduction within microbial cells.[13] Derivatives of 2-chloro-5-nitrobenzoic acid have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

Table 3: Selected Antibacterial Activity of Nitrobenzoic Acid Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-((2-Aminophenyl)thio)benzoic acid derivatives | Klebsiella pneumoniae | 20 | [15] |

| 2-Chloro-5-nitrobenzoic acid derivative 1 | S. aureus ATCC | Comparable to Gentamicin | [14] |

| 2-Chloro-5-nitrobenzoic acid derivative 1 | E. coli | Comparable to Sulfamethoxazole/Trimethoprim | [14] |

| 2-Chloro-5-nitrobenzoic acid derivative 2 | MRSA clinical isolate | 14-16 (inhibition zone in mm) | [14] |

Anti-inflammatory Activity

The anti-inflammatory potential of nitrobenzoic acid derivatives has also been explored. For example, (E)-4-(2-nitrovinyl)benzoic acid (BANA) has been shown to target reactive microglia and inhibit the NF-κB signaling pathway, a key regulator of inflammation.[16]

Signaling Pathways and Mechanisms of Action

The biological effects of nitrobenzoic acid derivatives are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[4] Its aberrant activation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Certain nitrobenzoic acid derivatives can modulate this pathway, offering a therapeutic strategy for these diseases.[16]

Caption: Canonical NF-κB signaling pathway and a point of potential inhibition by nitrobenzoic acid derivatives.

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation and survival.[17] Inhibition of the STAT3 pathway is a promising strategy for cancer therapy, and as mentioned, analogs of Niclosamide derived from nitrobenzoic acid are being explored for this purpose.[10]

Caption: The STAT3 signaling pathway, a target for anticancer therapies involving nitrobenzoic acid derivatives.

Metabolism: The Bioreduction of the Nitro Group

The metabolic fate of nitroaromatic compounds is a critical determinant of both their therapeutic efficacy and their potential for toxicity. The primary metabolic pathway is the bioreduction of the nitro group, a multi-step process catalyzed by nitroreductase enzymes found in mammalian cells and the gut microbiota.[3][18]

This reductive pathway can proceed via a one-electron or a two-electron mechanism. The one-electron reduction forms a nitro anion radical, which can be re-oxidized by molecular oxygen in a futile cycle that generates superoxide anions, leading to oxidative stress.[7][18] The two-electron reduction pathway sequentially forms nitroso and hydroxylamine intermediates, which are reactive and can bind to cellular macromolecules, potentially causing toxicity.[3][10] Further reduction leads to the formation of the corresponding amine, which is typically less toxic and can be excreted.[10] For some drugs, these reactive intermediates are the basis of their therapeutic effect, acting as cytotoxic agents in target pathogens or cancer cells.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bioactivation and Hepatotoxicity of Nitroaromatic Drugs: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 17. benchchem.com [benchchem.com]

- 18. scielo.br [scielo.br]

- 19. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid from 4-chloro-3-nitrobenzoic acid

Application Notes and Protocols: Synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Topic:

Content Type: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of this compound, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis involves a nucleophilic aromatic substitution reaction between 4-chloro-3-nitrobenzoic acid and pyrrolidine. This application note includes a comprehensive experimental procedure, a summary of expected results, and a visual representation of the experimental workflow.

Introduction

This compound is a bifunctional molecule containing a carboxylic acid, a nitro group, and a pyrrolidine moiety. This combination of functional groups makes it an attractive building block for the synthesis of more complex molecules, including potential drug candidates and functional materials. The presence of the nitro group allows for further functionalization, for example, through reduction to an amine, which can then be used in a variety of coupling reactions. The pyrrolidine ring is a common feature in many biologically active compounds. This protocol outlines a straightforward and efficient method for the preparation of this compound from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro substituent by the secondary amine, pyrrolidine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 4-chloro-3-nitrobenzoic acid |

| Reagent | Pyrrolidine |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Base | Potassium carbonate (K2CO3) |

| Reaction Temperature | 80 °C |

| Reaction Time | 6 hours |

| Product Yield (crude) | 85-95% |

| Product Purity (after recryst.) | >98% |

| Melting Point | 210-212 °C |

Experimental Protocol

Materials:

-

4-chloro-3-nitrobenzoic acid (1.0 eq)

-

Pyrrolidine (2.5 eq)

-

Potassium carbonate (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add a sufficient volume of dimethyl sulfoxide (DMSO) to dissolve the starting materials. To this stirring suspension, add pyrrolidine (2.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1 M hydrochloric acid. This will precipitate the product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Protocol for the Preparation of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Application Note

This protocol details the synthesis of 3-Nitro-4-pyrrolidin-1-ylbenzoic acid, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This method is robust, scalable, and provides a high yield of the desired product. The target compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Experimental Protocol

The synthesis of this compound is accomplished through the reaction of 4-fluoro-3-nitrobenzoic acid with pyrrolidine. The fluorine atom at the C4 position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the C3 position.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Fluoro-3-nitrobenzoic acid | 185.11 | 10.0 g | 0.054 |

| Pyrrolidine | 71.12 | 7.7 g (8.9 mL) | 0.108 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| 1 M Hydrochloric acid | 36.46 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

Rotary evaporator

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.054 mol) of 4-fluoro-3-nitrobenzoic acid in 100 mL of dimethylformamide (DMF).

-

Addition of Pyrrolidine: To the stirred solution, add 7.7 g (8.9 mL, 0.108 mol) of pyrrolidine dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 400 mL of ice-cold deionized water.

-

Acidification: Acidify the aqueous solution to pH 2-3 by the slow addition of 1 M hydrochloric acid. This will cause the product to precipitate out of the solution.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any remaining DMF and salts.

-

Drying: Dry the collected solid under vacuum to a constant weight. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.

Logical Relationship of the Synthesis

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

This synthesis does not involve a biological signaling pathway. The following diagram illustrates the chemical reaction pathway.

Application Notes & Protocols: Synthesis of Diaryl Oxadiazoles Utilizing 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Diaryl-substituted oxadiazoles are of particular interest due to their rigid structure and ability to participate in various non-covalent interactions with biological targets. This document outlines a proposed synthetic protocol for the preparation of diaryl oxadiazole compounds, starting from 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. The protocol is based on well-established synthetic methodologies for 1,3,4-oxadiazole ring formation.

Proposed Synthetic Pathway